4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline

Vue d'ensemble

Description

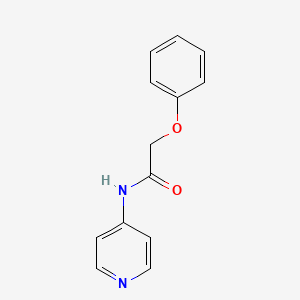

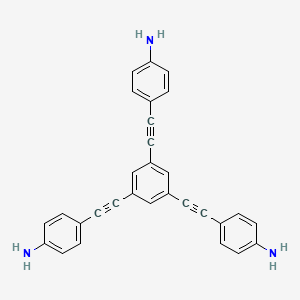

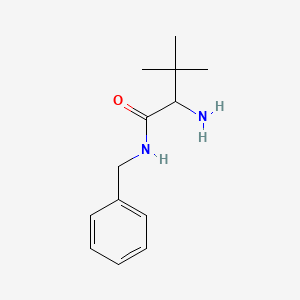

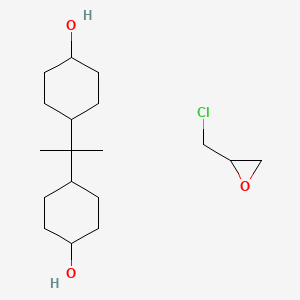

“4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline” is a chemical compound . It is an electron-rich monomer that consists of three 4-formylphenylethynyl functional groups sitting on the meta positions of a benzene ring .

Synthesis Analysis

The synthesis of this compound involves a four-step process with a total yield of 35% . It is synthesized from Benzoic acid, 4,4’,4’‘- (1,3,5-benzenetriyltri-2,1-ethynediyl)tris-, 1,1’,1’'-trimethyl ester .Molecular Structure Analysis

The molecular structure of this compound features a central benzene core . It incorporates ethynyl groups into the conjugated skeleton, forming a metal-free covalent organic framework .Chemical Reactions Analysis

The spatial separation of triazine and acetylene cores in this compound leads to efficient charge separation and suppressed charge recombination. The carbon-carbon double bond linkage facilitates electron transport over the skeletons .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 352℃, a boiling point of 827.1±65.0 °C (Predicted), and a density of 1.48±0.1 g/cm3 (Predicted) . It also has a pKa of 3.44±0.10 (Predicted) .Applications De Recherche Scientifique

Porous Structures and Frameworks

- Investigations into molecular variants of 1,3,5-tris(4-ethynylbenzonitrile)benzene, closely related to 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline, have revealed a nearly invariant pseudohexagonal porous structure type. These modifications are significant for understanding the formation of porous structures (Kiang et al., 1999).

Metal-Organic Frameworks (MOFs)

- A novel Co(II)-based metal–organic framework featuring 12-connected Co5 nodes bridged by 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoate ligands showcases an interpenetrating framework structure with significant implications in gas sorption behaviors (Yu & Gan, 2015).

Photophysical and Electrochemical Properties

- The synthesis and investigation of molecules containing thiophene-functionalized groups and acetylenic spacers, related to the compound , show promising luminescent and electrochemical properties. These are crucial for potential applications in optoelectronics and photovoltaic materials (Niu et al., 2013).

Ultrahigh Porosity in MOFs

- Zinc centers bridged with long, highly conjugated organic linkers, similar to this compound, lead to the synthesis of metal-organic frameworks (MOFs) with extremely high surface areas and gas storage capacities. This finding is crucial for the development of advanced materials for gas absorption applications (Furukawa et al., 2010).

Luminescence Switching in Rhenium(I) Tricarbonyl Complexes

- Trinuclear diimine rhenium(I) tricarbonyl complexes linked by ligands structurally similar to this compound display interesting luminescence switching properties, which are significant for understanding photoinduced processes in organometallic compounds (Sun & Lees, 2002).

Mécanisme D'action

Target of Action

The primary target of 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline is the construction of covalent organic frameworks (COFs) . These COFs are used in various applications such as gas adsorption, separations, storage, and more .

Mode of Action

The compound is a star-shaped, fully conjugated molecule with three methylated pyridinium rings connected by a triple bond spacer to a central benzene core . It exhibits peculiar redox and charge transfer properties . The spatial separation of the benzene and acetylene cores leads to efficient charge separation and suppressed charge recombination .

Biochemical Pathways

The compound is involved in the photochemical reduction of CO2 to CO . This process is facilitated by the carbon-carbon double bond linkage, which allows for efficient electron transport over the skeletons .

Pharmacokinetics

The compound has a molecular weight of 462.5, a density of 1.30±0.1 g/cm3 (Predicted), and a boiling point of 734.7±60.0 °C (Predicted) . Its LogP value is 8.17, indicating its lipophilicity . .

Result of Action

The result of the compound’s action is the formation of highly stable β-ketoenamine and abundant alkynyl groups . These groups contribute to the high porosity of the resulting MOFs .

Action Environment

The compound is stored under an inert atmosphere at room temperature . Environmental factors such as temperature and atmospheric conditions could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Propriétés

IUPAC Name |

4-[2-[3,5-bis[2-(4-aminophenyl)ethynyl]phenyl]ethynyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21N3/c31-28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(32)16-10-23)21-27(20-25)6-3-24-11-17-30(33)18-12-24/h7-21H,31-33H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHBEBXSUDAGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)N)C#CC4=CC=C(C=C4)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cucurbit[5]uril](/img/structure/B3068135.png)

![(2R,4AR,6S,7R,8S,8aR)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dibenzoate](/img/structure/B3068202.png)

![1,6-Dimethyl-3-(4-pyridyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B3068210.png)